2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole
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Overview
Description
2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(2,4-dimethylphenoxy)ethyl chloride. The next step involves the reaction of this intermediate with sodium sulfide to form 2-(2,4-dimethylphenoxy)ethyl sulfide. Finally, this compound is reacted with 1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its benzimidazole core.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is largely dependent on its application. In biological systems, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division . This makes them potential candidates for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: A simpler phenolic compound used as an intermediate in organic synthesis.
Benzimidazole: The core structure of the target compound, known for its wide range of biological activities.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor in the treatment of gastric acid-related conditions.
Uniqueness
2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the prop-2-yn-1-yl group, for example, allows for further functionalization and the potential development of new derivatives with enhanced properties.
Properties
Molecular Formula |
C20H20N2OS |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-[2-(2,4-dimethylphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C20H20N2OS/c1-4-11-22-18-8-6-5-7-17(18)21-20(22)24-13-12-23-19-10-9-15(2)14-16(19)3/h1,5-10,14H,11-13H2,2-3H3 |
InChI Key |
VEWFSJBEOHBHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC#C)C |
Origin of Product |
United States |
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